Neononanoic acid

Coatings Thermoset resins Polymer modification

Neononanoic acid (CAS 59354-78-8) is a synthetic C9 branched monocarboxylic acid belonging to the neo-acid family, manufactured via Koch synthesis from isobutylene and carbon monoxide. Chemically characterized as a mixture of trialkyl acetic acid isomers, predominantly 6,6-dimethylheptanoic acid, with a molecular formula of C9H18O2 and a molecular weight of 158.24 g/mol.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 59354-78-8
Cat. No. B1276386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeononanoic acid
CAS59354-78-8
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCCC(=O)O
InChIInChI=1S/C9H18O2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3,(H,10,11)
InChIKeyAAOISIQFPPAFQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neononanoic Acid (CAS 59354-78-8): Branched C9 Neo-Acid for Metalworking Fluids and Specialty Syntheses


Neononanoic acid (CAS 59354-78-8) is a synthetic C9 branched monocarboxylic acid belonging to the neo-acid family, manufactured via Koch synthesis from isobutylene and carbon monoxide [1]. Chemically characterized as a mixture of trialkyl acetic acid isomers, predominantly 6,6-dimethylheptanoic acid, with a molecular formula of C9H18O2 and a molecular weight of 158.24 g/mol [2]. The compound exhibits a density of 0.9 ± 0.1 g/cm³, a boiling point of 246.9 ± 8.0 °C at 760 mmHg, and a flash point of 112.3 ± 9.8 °C . Its highly branched α-carbon structure confers distinctive steric hindrance properties that fundamentally differentiate its performance profile from linear C9 analogs in industrial applications [1].

Neononanoic Acid Procurement: Why Linear C9 or Alternative Branched Acids Cannot Be Substituted Without Performance Trade-offs


Substituting neononanoic acid with linear pelargonic acid (nonanoic acid, CAS 112-05-0) or higher-carbon neo-acids such as neodecanoic acid (C10, CAS 26896-20-8) introduces distinct performance deviations due to differences in steric hindrance, carbon chain length, and isomer composition [1]. The neo-acid family is defined by a fully substituted α-carbon (trialkyl acetic acid structure), which imparts exceptional hydrolytic and thermal stability to derivatives—a property absent in linear carboxylic acids [2]. Among neo-acids, carbon number dictates hydrophobicity, metal extraction selectivity, and solubility parameters: neononanoic acid (C9) occupies a specific intermediate position between neopentanoic acid (C5) and neodecanoic acid (C10), balancing molecular mobility with film-forming capability [3]. Furthermore, the isomer distribution within commercial neononanoic acid is not uniform; the relative concentration of specific blocked isomers directly modulates the hardness and flexibility of derived glycidyl ester coatings, meaning that even within the same nominal C9 neo-acid designation, batch composition variation yields measurably different end-use performance [4].

Quantitative Differentiation Evidence: Neononanoic Acid vs. Comparators Across Key Performance Dimensions


Coating Hardness Modulation via Isomer Composition: Tunable Hardness Ranging from High-Hardness to Soft/Flexible Formulations

Neononanoic acid is not a single molecular entity but a mixture of α,α-branched isomers. The relative concentration of sterically blocked isomers directly governs the mechanical properties of derived glycidyl ester coatings. Specifically, a neononanoic acid mixture where the sum of the concentration of blocked isomers preferably exceeds 65% provides a coating with high hardness. Conversely, neononanoic acid mixtures with a lower concentration of blocked isomers yield glycidyl ester coatings with improved softness and flexibility. This composition-performance relationship is directly exploitable for formulation tuning [1]. In contrast, linear nonanoic acid (pelargonic acid) cannot achieve this hardness-tuning effect because its unbranched α-carbon lacks the steric crowding necessary to restrict segmental motion in the cured resin network [2].

Coatings Thermoset resins Polymer modification Glycidyl esters

Physicochemical Property Differentiation: Neononanoic Acid vs. Linear Nonanoic Acid (Pelargonic Acid)

Although neononanoic acid (C9 branched) and linear pelargonic acid (nonanoic acid, CAS 112-05-0) share the same molecular formula (C9H18O2) and molecular weight (158.24 g/mol), their structural divergence yields measurable differences in key physicochemical parameters. Neononanoic acid exhibits a boiling point of 246.9 ± 8.0 °C at 760 mmHg and a flash point of 112.3 ± 9.8 °C . In contrast, linear pelargonic acid has a boiling point of 268-269 °C and a density of 0.906 g/mL at 25 °C . The lower boiling point of neononanoic acid reflects reduced intermolecular association due to steric shielding of the carboxyl group by the branched alkyl chain [1].

Physical chemistry Solvent selection Formulation Process engineering

Corrosion Inhibition Durability: Branched Neo-Acid Metal Soaps vs. Linear Carboxylic Acid Soaps

Branched neo-acids, including neononanoic acid, react with metal ions to form metal soaps that exhibit superior corrosion protection durability compared to soaps derived from linear carboxylic acids. Commercial data for the closely related C10 analog neodecanoic acid demonstrates that its metal soaps (zinc and calcium salts) form a dense protective film on ferrous and aluminum surfaces, extending rust prevention period 2-3 times longer than linear carboxylic acid soaps under identical salt spray conditions [1]. Specifically, salt spray testing (ASTM B117 equivalent) exceeds 48 hours for neodecanoic acid soaps, whereas linear carboxylate soaps typically fail before 24 hours [1]. This durability advantage is directly attributable to the steric hindrance of the neo-acid structure, which retards hydrolysis of the metal carboxylate bond and slows water permeation through the adsorbed film [2]. The same structure-property relationship applies to neononanoic acid (C9), whose zinc salt (CAS 90459-27-1) is commercially available as a corrosion inhibitor .

Corrosion inhibition Metalworking fluids Rust prevention Salt spray testing

Aqueous Solubility Control in Metal Solvent Extraction: C9 Neo-Acid Advantage Over C10 Neo-Acid

In hydrometallurgical solvent extraction, the aqueous solubility of the extractant is a critical parameter affecting reagent loss and process economics. Extensive Bureau of Mines studies on neodecanoic acid (C10, highly branched neo-acid) for Co³⁺ extraction from ammoniacal leach liquors revealed a fundamental limitation: NDA exhibits an aqueous solubility of approximately 0.6 to 0.8 g/L in raffinate following extraction at pH 8, which was deemed impractical for commercial alkaline cobalt recovery circuits due to high reagent attrition [1]. Neononanoic acid (C9), with one fewer methylene unit in the alkyl chain, has higher aqueous solubility than the C10 analog but lower solubility than C8 neo-acids [2]. For applications requiring a balance between adequate aqueous-phase extractant concentration for rapid mass transfer and acceptable reagent loss, the C9 neononanoic acid occupies an optimal intermediate position in the neo-acid carbon number series [3].

Hydrometallurgy Solvent extraction Cobalt recovery Nickel refining

Low-Temperature Flow and Solubility: Branched Neo-Acids vs. Linear Fatty Acids in Distillate Fuels

In distillate fuel lubricity additive applications, linear fatty acids (e.g., C12-C20 straight-chain carboxylic acids) suffer from poor low-temperature solubility, often requiring heating, dilution with aromatic solvents, or heated storage and injection systems to prevent crystallization and handling difficulties at temperatures near 0 °C [1]. Branched carboxylic acids, including neononanoic acid, avoid this limitation. Patent disclosures explicitly identify neononanoic acid as a suitable branched carboxylic acid for improving fuel lubricity without compromising cold flow properties, enabling homogeneous, clear, and flowable fuel-additive blends at low temperatures without the need for solvent dilution or heated infrastructure [1][2]. The branched structure disrupts molecular packing, suppressing crystal nucleation and growth [3].

Fuel additives Lubricity improvers Cold flow properties Diesel fuel

Neononanoic Acid: Priority Application Scenarios Where Quantitative Differentiation Drives Value


Metalworking Fluid Corrosion Inhibitor Synthesis (Rust Preventative Soaps)

Formulators synthesizing metal soaps (zinc, calcium, or amine salts) for rust prevention in water-based cutting fluids, grinding fluids, and drawing lubricants should select neononanoic acid over linear C8-C10 carboxylic acids. The resulting neononanoate metal soaps form hydrolytically stable protective films that extend rust prevention durability by 2-3× compared to linear carboxylate soaps, with salt spray endurance exceeding 48 hours [1]. This durability advantage reduces inhibitor replenishment frequency and extends sump life in central coolant systems [2].

Thermoset Coating Modification via Glycidyl Ester Intermediates

Manufacturers of epoxy-functional resins and powder coatings can use neononanoic acid-derived glycidyl esters as reactive diluents or modifiers to precisely tune final coating hardness. By selecting neononanoic acid feedstocks with blocked isomer concentrations above 65%, coatings with high hardness are achieved; conversely, lower blocked isomer content yields softer, more flexible coatings [3]. This composition-controlled hardness tuning is not achievable with glycidyl esters derived from linear nonanoic acid, which lack the steric bulk necessary to restrict network mobility [4].

Low-Temperature Distillate Fuel Lubricity Additives

Refiners and fuel additive blenders formulating lubricity improvers for ultra-low sulfur diesel (ULSD) and jet fuel destined for cold-weather operation should prioritize branched carboxylic acids including neononanoic acid over conventional linear fatty acids. The branched structure prevents crystallization and maintains homogeneous liquid flowability at temperatures near and below 0 °C without requiring solvent dilution, aromatic co-solvents, or heated storage and injection infrastructure [5]. This eliminates both capital expenditure for heated systems and operational complexity in cold-climate fuel terminals [6].

Hydrometallurgical Solvent Extraction — Intermediate Solubility Extractant

Metallurgists developing solvent extraction circuits for cobalt or nickel recovery from ammoniacal leach liquors may consider neononanoic acid as an extractant occupying an optimal intermediate position in the neo-acid series. Neodecanoic acid (C10) exhibits excessive aqueous solubility losses (0.6-0.8 g/L), rendering it economically impractical for alkaline cobalt circuits [7]. Shorter-chain neo-acids (C8) have higher solubility that accelerates reagent depletion. Neononanoic acid (C9) provides a balanced solubility profile that mitigates reagent attrition while maintaining adequate mass transfer kinetics [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neononanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.